[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C40H78N4O8S and its molecular weight is 775.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid is a synthetic organic compound classified as an aminosterol. This compound has garnered interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to detail its biological activity based on various studies and findings.
Structural Characteristics
The compound has a complex steroid-like structure with a molecular weight of approximately 628 g/mol . It features a sulfated side chain and a hydrophilic polyamine group attached to a hydrophobic core. The detailed structure can be represented as follows:
Component | Details |
---|---|
IUPAC Name | [(3R,6R)-6-[(3S,5R,...] hydrogen sulfate; 2-hydroxypropanoic acid |
Molecular Weight | 628 g/mol |
Classification | Synthetic organic |
Table of Structural Features
Feature | Description |
---|---|
Steroid Backbone | Similar to cholesterol |
Functional Groups | Sulfate and polyamine groups |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies demonstrated significant reductions in bacterial viability when exposed to the compound.
- A notable study reported a 4-log reduction in viable fungal cells , indicating potent antifungal properties .
Table 1: Antimicrobial Activity Data
Microorganism | MIC (mg/L) | Viable Cell Reduction (%) |
---|---|---|
Gram-positive bacteria | 8 - 16 | 90% |
Gram-negative bacteria | 8 - 16 | 90% |
Fungal strains | 2 - 4 | 99.99% |
Antiangiogenic and Antitumor Effects
The compound has also been investigated for its potential in cancer therapy. It exhibits antiangiogenic properties by inhibiting endothelial cell proliferation and migration. Key findings include:
- Cell Cycle Arrest: The compound induced G2/M phase arrest in cancer cells.
- Apoptosis Activation: Activation of caspase pathways leading to apoptosis was observed .
Table 2: Antitumor Activity Overview
Parameter | Observation |
---|---|
Half-maximal Inhibitory Concentration (IC50) | ~5 μM (24h), ~3 μM (72h) |
Mechanism of Action | Caspase activation |
The proposed mechanism includes:
- Disruption of microbial cell membranes through interaction with lipopolysaccharides (LPS).
- Induction of intracellular ATP efflux leading to cell death.
- Interaction with pro-apoptotic enzymes facilitating cancer cell death .
Clinical Trials on Squalamine Derivatives
Clinical trials involving derivatives of this compound have shown promising results in patients with advanced solid tumors. The pharmacokinetics indicated effective dosing regimens leading to significant tumor size reduction.
Summary of Clinical Findings
- Patients receiving continuous intravenous infusions displayed manageable side effects.
- Tumor response rates were notably higher compared to traditional therapies.
Properties
Molecular Formula |
C40H78N4O8S |
---|---|
Molecular Weight |
775.1 g/mol |
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid |
InChI |
InChI=1S/C37H72N4O5S.C3H6O3/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38;1-2(4)3(5)6/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45);2,4H,1H3,(H,5,6)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-;/m1./s1 |
InChI Key |
IVOWHCPDKHVRGQ-GMEVOBQHSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C.CC(C(=O)O)O |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.